Boc-2-amino-3-methoxybenzoic acid
Description
Contextualization within Amino Acid and Benzoic Acid Derivatives Chemistry
Boc-2-amino-3-methoxybenzoic acid is a synthetic compound that integrates key features from two important classes of organic molecules: amino acids and benzoic acids. Structurally, it is a derivative of 2-amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid. nih.gov The core of the molecule is a benzoic acid ring, which is substituted with both an amino group (-NH2) and a methoxy (B1213986) group (-OCH3).
The defining characteristic of this compound is the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the amino group. The Boc group is a temporary shield for the amine, preventing it from participating in unwanted reactions during a multi-step synthesis. peptide.com This protection is crucial because the free amino group is reactive and could otherwise lead to undesired side reactions. The Boc group is known for its stability under a variety of reaction conditions, yet it can be removed easily under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine at the desired stage of a synthetic sequence. chempep.com This controlled deprotection is a cornerstone of modern peptide synthesis and complex molecule construction. chempep.com
The molecule is therefore a trifunctional building block:
The Boc-protected amino group allows for controlled coupling reactions.
The carboxylic acid group (-COOH) can be activated to form amide bonds or other linkages.
The methoxy group (-OCH3) on the benzene (B151609) ring influences the electronic properties and spatial orientation of the molecule, which can be important for its interaction with biological targets.
Significance as a Synthetic Intermediate in Advanced Organic Chemistry
The primary significance of this compound lies in its utility as a versatile synthetic intermediate. Its structure is tailored to balance reactivity and stability, making it a valuable tool for constructing larger, more complex molecules with specific architectures.
In the field of peptide chemistry, Boc-protected amino acids are fundamental building blocks. While this specific compound is a non-natural aromatic amino acid, it is used in a similar fashion. The Boc group ensures that the amino terminus of the molecule does not self-react while the carboxylic acid end is coupled to another molecule. peptide.com This step-wise approach is the basis of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of peptides and proteins for research and therapeutic use. chempep.com
Beyond peptides, this intermediate is used in the synthesis of a wide array of organic compounds, including heterocyclic structures and other biologically active molecules. chemimpex.comnih.gov Researchers in medicinal chemistry utilize such building blocks to develop new pharmaceutical candidates. chemimpex.com The ability to introduce this specific substituted benzene ring into a larger molecule allows for the fine-tuning of properties like solubility, stability, and biological activity.
Overview of Key Research Trajectories and Academic Relevance
Research involving this compound and its parent compound, 2-amino-3-methoxybenzoic acid, is primarily directed toward the discovery and synthesis of novel bioactive molecules. The academic relevance of this compound stems from its role as a key component in creating compounds with potential therapeutic applications.
Key research trajectories include:
Pharmaceutical Development : The parent compound, 2-amino-3-methoxybenzoic acid, is used in the synthesis of Alogliptin, a drug that helps lower blood glucose for the potential treatment of diabetes. chemicalbook.com It is also a precursor for developing CDK1/cyclin B inhibitors for potential anti-tumor treatments. chemicalbook.com Derivatives are also explored for their potential as lipoxygenase inhibitors, which are relevant for treating inflammation, skin diseases, and thrombosis. nih.gov
Heterocyclic Chemistry : Aminobenzoic acids are valuable starting materials for synthesizing various heterocyclic systems, which are core structures in many pharmaceuticals. nih.govresearchgate.net The strategic placement of the amino and carboxylic acid groups facilitates the formation of fused ring systems.
Materials Science : Benzoic acid derivatives can be used in the synthesis of polymers and other materials. The specific functional groups on this compound allow it to be incorporated into polymer chains to impart specific properties.
The continued interest in this and similar compounds is driven by the ongoing need for novel molecular scaffolds in drug discovery and the development of advanced materials.
Chemical and Physical Properties
The table below summarizes key computed and experimental properties for the parent compound, 2-Amino-3-methoxybenzoic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | nih.gov |
| Molecular Weight | 167.16 g/mol | nih.gov |
| Melting Point | 169-170 °C | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| XLogP3 | 1.6 | nih.gov |
| IUPAC Name | 2-amino-3-methoxybenzoic acid | nih.gov |
| CAS Number | 3177-80-8 | sigmaaldrich.com |
Interactive Data Table: Applications in Synthesis
The following table details the role of key functional groups and derivatives in synthetic applications.
| Compound/Feature | Type | Role in Synthesis | Key Applications |
| Boc Group | Protecting Group | Temporarily blocks the reactivity of the amino group, allowing for selective reactions at other sites. Removable under mild acidic conditions. | Peptide synthesis, multi-step organic synthesis. chempep.com |
| 2-Amino-3-methoxybenzoic acid | Building Block | Serves as a precursor in the synthesis of pharmaceuticals and other complex molecules. | Synthesis of Alogliptin (antidiabetic), CDK1/cyclin B inhibitors (antitumor). chemicalbook.com |
| Benzoic Acid Derivatives | Scaffolds | Provide a rigid aromatic core for building larger, functionalized molecules. | Drug discovery, materials science, synthesis of dyes. researchgate.net |
| Heterocyclic Derivatives | Bioactive Compounds | The amino and carboxylic acid groups can be used to form heterocyclic rings with diverse biological activities. | Development of antibacterial, anti-inflammatory, and antiviral agents. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSIBICVECPDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Boc 2 Amino 3 Methoxybenzoic Acid and Its Analogs
Strategic Approaches to the Synthesis of the Core Benzoic Acid Scaffold
The synthesis of the 2-amino-3-methoxybenzoic acid core is a foundational step that requires precise control over the introduction and positioning of three distinct functional groups on the aromatic ring.
Optimization of Amination and Carboxylation Protocols
The introduction of the amino and carboxyl groups onto the methoxy-substituted benzene (B151609) ring can be achieved through several strategic pathways. Classical methods often involve the nitration of a suitable benzoic acid precursor followed by the reduction of the nitro group to an amine. For instance, a general route involves the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid, which is then subjected to a hydrogenation reduction reaction to produce 2-amino-3-methylbenzoic acid. google.com This aminated intermediate can then undergo further modifications.
More contemporary methods focus on direct C-H functionalization, which offers a more atom-economical approach. Late-stage amination of complex benzoic acid derivatives has been successfully demonstrated using iridium-catalyzed ortho-C−H activation. nih.gov This method shows high selectivity for carboxylate-directed amination and is robust, tolerating a wide array of functional groups. nih.gov
Another advanced strategy is the decarboxylative coupling of activated benzoic acids. Bimetallic palladium/copper catalyst systems can facilitate the oxidative decarboxylative coupling between electron-deficient benzoic acids and various amines. nih.gov While this method typically synthesizes anilines by replacing the carboxyl group, it highlights the modern catalytic tools available for manipulating the core benzoic acid structure.
Regioselective Methoxy (B1213986) Group Introduction Techniques
The precise placement of the methoxy group at the C3 position is critical. A common and effective industrial method involves the nucleophilic substitution of a leaving group, such as a halogen, on the aromatic ring. For example, a chlorobenzoic acid derivative can be reacted with sodium methoxide (B1231860) in methanol (B129727) under elevated temperature and pressure. google.com This process, often performed in one pot, allows for the hydrolysis of an ester precursor and the introduction of the methoxy group, followed by acidification to yield the final methoxybenzoic acid. google.com The regiochemistry is dictated by the initial substitution pattern of the starting material, ensuring the methoxy group is introduced at the desired position.
Protecting Group Chemistry and N-Boc Functionalization
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability and the mild conditions required for its removal. semanticscholar.org
Selective Introduction and Removal of the N-Boc Group
Introduction: The N-Boc group is typically introduced by treating the amine, in this case, 2-amino-3-methoxybenzoic acid, with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is generally performed in the presence of a base. organic-chemistry.orgfishersci.co.uk Common bases include sodium hydroxide (B78521), sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction can be carried out in various solvents like water, acetonitrile, or tetrahydrofuran (B95107) (THF). organic-chemistry.orgfishersci.co.uk
Removal (Deprotection): The Boc group is prized for its lability under acidic conditions. wikipedia.org This allows for its selective removal in the presence of other functional groups that are sensitive to different conditions. The deprotection mechanism involves the protonation of the carbamate (B1207046) followed by the formation of a stable tert-butyl cation and carbon dioxide, regenerating the free amine. semanticscholar.org A variety of acidic reagents can be employed, with the choice depending on the substrate's sensitivity to acid.
Below is a table summarizing common N-Boc deprotection protocols.
| Reagent(s) | Solvent(s) | Temperature | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0°C to Room Temp | A very common and effective method. | semanticscholar.orgwikipedia.org |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | Room Temperature | Often used as a 4M solution in dioxane. | wikipedia.orgreddit.com |
| Sulfuric Acid (H₂SO₄) | t-BuOAc/CH₂Cl₂ | Not specified | Effective for acid-mediated deprotection. | semanticscholar.org |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Not specified | Not specified | Allows for selective cleavage in some contexts. | semanticscholar.orgwikipedia.org |
| Water (Catalyst-free) | Water | 90-100 °C | An eco-friendly method for certain substrates. | semanticscholar.org |
| Thermolysis (Continuous Flow) | Trifluoroethanol (TFE), Methanol | 120-240 °C | A modern, catalyst-free method for selective deprotection. | nih.gov |
Compatibility with Diverse Reaction Conditions
The stability profile of the N-Boc group makes it an excellent choice for multi-step synthesis. It is generally stable to a wide range of reagents and conditions, which allows for the manipulation of other parts of a molecule without affecting the protected amine. researchgate.net This stability is a key component of "orthogonal protection," where different protecting groups on the same molecule can be removed selectively by using non-interfering reaction conditions. organic-chemistry.org For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the Cbz group, which is removed by catalytic hydrogenolysis. semanticscholar.orgtotal-synthesis.com
The table below outlines the general compatibility of the N-Boc group.
| Condition/Reagent Type | Compatibility | Notes | Reference(s) |
| Strong Bases (e.g., NaOH, LiOH) | Stable | Resistant to basic hydrolysis. | organic-chemistry.orgresearchgate.net |
| Nucleophiles | Stable | Generally unreactive towards most nucleophiles. | organic-chemistry.orgtotal-synthesis.com |
| Catalytic Hydrogenation | Stable | Compatible with H₂/Pd, making it orthogonal to Cbz/Bn groups. | semanticscholar.orgresearchgate.net |
| Oxidizing Agents | Generally Stable | Stable to many common oxidants. | researchgate.net |
| Strong Acids (e.g., TFA, HCl) | Labile | The primary method for deprotection. | wikipedia.orgresearchgate.net |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile | Can be cleaved by various Lewis acids. | semanticscholar.org |
Asymmetric Synthesis and Stereochemical Control
While Boc-2-amino-3-methoxybenzoic acid is an achiral molecule, many of its important analogs and derivatives used in medicinal chemistry are chiral. Therefore, methods for asymmetric synthesis are crucial for accessing enantiomerically pure versions of these related compounds. These strategies typically involve the introduction of a chiral center at the α-position to the carboxylic acid or elsewhere in the molecule.
One established strategy for synthesizing non-natural amino acids involves the use of a chiral auxiliary. researchgate.net For example, an Evans' oxazolidinone auxiliary can be attached to a related cinnamic acid derivative. The auxiliary then directs the stereoselective Michael addition of a nucleophile to the α,β-unsaturated system. researchgate.net Subsequent steps, such as azidation and hydrolysis, lead to the formation of a chiral α-amino acid with high diastereoselectivity. researchgate.net The chiral auxiliary can be removed and recovered at the end of the synthesis.
Other modern approaches to asymmetric amino acid synthesis include the use of chiral nickel(II) complexes of Schiff bases derived from glycine. nih.gov These complexes can undergo diastereoselective alkylation or Michael addition reactions to build the desired amino acid side chain. More recently, photoredox catalysis has emerged as a powerful tool. The asymmetric synthesis of unnatural α-amino acids has been achieved through the photoredox-mediated activation of alcohols to generate radicals, which are then trapped by a chiral N-sulfinyl imine, yielding functionalized amino acids in an atom-economical process. rsc.org These advanced methods provide access to a vast range of structurally diverse and stereochemically defined amino acid derivatives for various applications.
Enantioselective Approaches to Chiral Analogs
Enantioselective synthesis, the production of a single enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry. For chiral analogs of aminobenzoic acids, two prominent strategies are asymmetric catalysis and the use of chiral auxiliaries.
A powerful example of asymmetric catalysis is seen in the enantioselective Morita–Baylis–Hillman (MBH) reaction used to synthesize chiral 3-substituted benzoxaboroles, which share a core structural motif with benzoic acid derivatives. google.com This reaction employs a bifunctional tertiary amine-carbamate catalyst to create chiral centers with high enantiomeric excess (ee). google.com For instance, the reaction of various substituted 2-formylphenylboronic acids with acrylates using a chiral catalyst can yield products with ee values often exceeding 85%. google.com This catalytic approach is highly efficient and allows for the generation of molecular complexity from simple precursors. google.com
Another well-established method involves the catalytic enantioselective reduction of α-keto esters or their derivatives. The Corey-Itsuno reduction, using a chiral oxazaborolidine catalyst, is a foundational technique for producing chiral α-hydroxy acids, which can be converted to α-amino acids. nih.gov This method is prized for its high enantioselectivity and broad applicability for creating both natural and unnatural α-amino acids. nih.gov
The chiral auxiliary approach involves temporarily incorporating a chiral molecule to guide the stereochemical outcome of a reaction. A classic implementation is the Strecker synthesis of α-amino acids. In the synthesis of chiral bicyclo[1.1.1]pentane (BCP) amino acid analogs, (R)-2-phenylglycinol can be used as a chiral auxiliary. nih.gov It reacts with an aldehyde to form a Schiff base, which then directs the stereoselective addition of a cyanide source, resulting in a mixture of diastereomers that can be separated chromatographically. nih.gov Subsequent removal of the auxiliary yields the desired enantioenriched amino acid. nih.gov
Table 1: Enantioselective Synthesis of Benzoxaborole Analogs via Asymmetric Morita–Baylis–Hillman Reaction Data sourced from a study on chiral benzoxaborole derivatives. google.com
| Catalyst | Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| C6 | 4-Me | 91 | 87 |
| C6 | 4-Cl | 95 | 91 |
| C6 | 4-Br | 93 | 92 |
| C6 | 4-OMe | 85 | 86 |
| C6 | 5-Me | 93 | 81 |
Diastereoselective Synthesis of Complex Derivatives
When a molecule contains multiple stereocenters, controlling the relative configuration between them is achieved through diastereoselective synthesis. This is crucial for creating complex derivatives where the three-dimensional arrangement of atoms dictates function.
A prominent strategy involves the alkylation of chiral enolates. In the synthesis of β-amino acids, a chiral amide derived from β-alanine can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form a dianion. researchgate.net The subsequent alkylation of this chiral dianion with an alkyl halide proceeds with a specific facial bias, leading to the formation of one diastereomer in preference to the other. researchgate.net The level of diastereoselectivity (ds) can be significant, with studies showing diastereomeric ratios ranging from 65:35 to 86:14, depending on the electrophile used. researchgate.net
Table 2: Diastereoselective Alkylation of a Chiral β-Alanine Amide Dianion Data represents the diastereoselectivity of alkylation for producing α-substituted β-amino acid precursors. researchgate.net
| Electrophile (R-X) | Yield (%) | Diastereoselectivity (ds, %) |
| MeI | 30 | 75 |
| EtI | 49 | 82 |
| n-PrI | 24 | 67 |
| BnBr | 85 | 86 |
The synthesis of complex, non-proteinogenic amino acids containing multiple stereocenters often relies on the diastereoselective functionalization of chiral precursors. For example, enantiomerically pure N-Boc-protected diaminophosphonates can be synthesized from chiral aziridinephosphonates. mdpi.com The ring-opening of the aziridine (B145994) with a nucleophile, such as an azide, occurs with high stereocontrol, setting the configuration of a new stereocenter relative to the existing ones. mdpi.com This method allows for the predictable synthesis of complex molecules with three or more contiguous stereocenters. mdpi.com
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves adopting cleaner reaction systems and more sustainable catalysts.
Solvent-Free or Environmentally Benign Reaction Systems
A key green chemistry principle is the reduction or replacement of volatile and toxic organic solvents. One successful strategy is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing solvent waste and purification steps. The Gewald reaction, a three-component reaction between a carbonyl compound, an activated nitrile, and elemental sulfur, is a classic example used to prepare substituted 2-aminothiophenes, which are structural analogs of aminobenzoic acids. nih.gov
Furthermore, research into safer alternatives for common synthetic transformations is critical. The Arndt–Eistert homologation, a traditional method for converting α-amino acids to β-amino acids, uses diazomethane, which is highly toxic and explosive. A safer, more efficient procedure has been developed for synthesizing N-Boc-β³-amino acid methyl esters that avoids such hazardous reagents, representing a significant green advancement. nih.gov
Catalyst Development for Sustainable Synthesis
Sustainable catalysis focuses on developing catalysts that are highly efficient, non-toxic, reusable, and can operate under mild conditions. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a leading green technology. For instance, the synthesis of anilines, the direct precursors to aminobenzoic acids, can be achieved using an immobilized nitroreductase enzyme in a continuous flow system. nih.govacs.org This method avoids the high pressures, high temperatures, and precious-metal catalysts (e.g., Pd, Pt) typical of traditional nitroarene reductions. acs.org
Iron-catalyzed reactions are also gaining prominence as iron is an abundant, inexpensive, and low-toxicity metal. Iron(III) chloride has been used to catalyze the one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes to produce highly substituted quinolines under aerobic conditions. rsc.org Similarly, iron catalysts can mediate the direct C-H activation and amination of aromatic carboxamides to produce anthranilic acid derivatives, offering a more sustainable alternative to traditional cross-coupling reactions that often rely on expensive palladium catalysts. nih.gov
Flow Chemistry and Continuous Processing Applications
Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.com The superior heat and mass transfer in microreactors allows for better control over reaction conditions, often leading to higher yields and purities. nih.govmdpi.com
Microreactor Synthesis of this compound
While a specific microreactor synthesis for this compound is not prominently documented, the principles and applications of flow chemistry to its structural components are well-established. A patent from as early as 1979 describes a process for the continuous preparation of anthranilic acid via a Hofmann rearrangement in a tube reactor, demonstrating the long-standing potential of flow processing for this class of compounds. google.com
Modern flow chemistry has been extensively applied to peptide synthesis, which routinely involves Boc-protected amino acids. durham.ac.uk In a typical setup, a solution of a Boc-protected amino acid is pumped through a series of packed columns containing immobilized reagents and catalysts. durham.ac.uk For example, a flow process can be designed where a Boc-amino acid is first activated and then coupled with another amino acid ester to form a dipeptide, with purification steps integrated into the flow stream. durham.ac.uk Such systems have been shown to produce Boc-protected dipeptides in high yields (>80%). durham.ac.uk This technology is directly applicable to using this compound as a building block in a continuous, automated synthesis.
Furthermore, the synthesis of the aniline (B41778) precursor can be achieved in a green, continuous manner. A chemoenzymatic process using a packed-bed reactor with an immobilized nitroreductase enzyme can produce anilines from nitroaromatics at room temperature in an aqueous buffer. nih.govacs.org This biocatalytic flow process can be integrated with a continuous liquid-liquid extraction module, allowing for the synthesis and purification of the product in a single, automated operation. nih.gov This represents a state-of-the-art, sustainable approach to producing the key intermediates required for the synthesis of this compound.
Scalable Production Methodologies
The production of the key intermediate, 2-amino-3-methoxybenzoic acid, is a critical aspect of the scalable synthesis. While various synthetic routes exist, industrial production often relies on processes that utilize readily available and cost-effective starting materials. Patent literature for analogous compounds, such as 2-methyl-3-methoxybenzoic acid, outlines methods like the catalytic oxidation of substituted xylenes (B1142099) under elevated temperature and pressure. google.com For instance, a method for preparing 2-methyl-3-chlorobenzoic acid, an intermediate for a related benzoic acid, involves the oxidation of 3-chloro-o-xylene using a cobalt-manganese-bromine composite catalyst. google.com This approach highlights the type of catalytic systems and reaction conditions that are adaptable for large-scale manufacturing of benzoic acid derivatives. google.com
Another critical step that has been optimized for scale is the introduction of the methoxy group onto the aromatic ring, which can be achieved via diazotization of an amino group followed by reaction with an alcohol like methanol. googleapis.com A European patent describes a process for producing 3-alkoxy-2-substituted-benzoic acids from 3-amino-2-substituted-benzoic acid precursors. googleapis.com This method avoids the issues associated with the exothermic reactions of anilinium hydrochloride salts, which can pose safety and stability concerns in a large-scale production environment. googleapis.com
Once the 2-amino-3-methoxybenzoic acid intermediate is secured, the final step is the Boc-protection of the amine. This is a well-established transformation in peptide synthesis and medicinal chemistry, and it has been adapted for multigram and kilogram-scale production. sigmaaldrich.comnih.govrsc.org The process generally involves reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The reaction conditions, including solvent choice, temperature, and pH control, are carefully managed to ensure complete reaction, minimize side products, and facilitate purification of the final product. nih.gov Efficient, gram-scale preparations of other Boc-protected amino acids have been developed, providing a template for the large-scale synthesis of the title compound. researchgate.netresearchgate.net
The following tables outline representative conditions for the key transformations involved in the scalable synthesis of this compound, based on methodologies reported for analogous compounds.
Table 1: Illustrative Conditions for Scalable Synthesis of Benzoic Acid Intermediate Analogs This data is based on the synthesis of related benzoic acid derivatives and illustrates typical industrial conditions.
| Parameter | Value | Source |
| Starting Material | 3-Chloro-o-xylene (for 2-methyl-3-chlorobenzoic acid) | google.com |
| Reaction Type | Catalytic Oxidation | google.com |
| Catalyst System | Cobalt-Manganese-Bromine Composite | google.com |
| Solvent | C₂-C₆ Organic Acid (e.g., Acetic Acid) | google.com |
| Temperature | 100–210 °C | google.com |
| Pressure | 0.1–3 MPa | google.com |
| Reaction Time | 1–12 hours | google.com |
Table 2: General Conditions for Scalable Boc-Protection of Amino Acids This data represents typical conditions for the large-scale Boc-protection of various amino acids.
| Parameter | Value | Source |
| Substrate | Amino Acid (e.g., 2-amino-3-methoxybenzoic acid) | nih.gov |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | nih.gov |
| Solvent | Aqueous Tetrahydrofuran (THF), Dioxane, or similar | nih.gov |
| Base | Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃) | nih.gov |
| Temperature | 0 °C to Room Temperature | nih.gov |
| Key Consideration | pH control to maintain basic conditions | nih.gov |
| Work-up | Acidification followed by extraction | nih.gov |
The purification of the final Boc-protected compound on a large scale is typically achieved through crystallization, which is an effective method for obtaining high-purity material. The choice of crystallization solvent is critical and is selected to maximize yield and purity while being suitable for industrial use.
Chemical Reactivity, Derivatization, and Mechanistic Investigations
Reactivity of the Carboxyl Group (–COOH)
The carboxylic acid moiety is a primary site for transformations such as esterification and amidation, and can also undergo reduction and decarboxylation under specific conditions.
The carboxyl group of Boc-2-amino-3-methoxybenzoic acid readily undergoes esterification and amidation reactions, which are fundamental for creating a variety of derivatives.
Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. For instance, reacting the parent compound, 2-amino-3-methoxybenzoic acid, with ethanol (B145695) and an acid catalyst like sulfuric acid yields the corresponding ethyl ester.
Amidation involves coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxyl group, facilitating nucleophilic attack by the amine. Lewis acids such as tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃) and titanium(IV) isopropoxide (Ti(OiPr)₄) have been shown to catalyze the direct amidation of unprotected amino acids, a process that could be applicable here. nih.gov The reaction proceeds by forming a complex with the amino acid, which enhances its solubility and facilitates the amidation reaction while preventing self-condensation. nih.gov
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 2-amino-3-methoxybenzoic acid | Ethanol, H₂SO₄ | Ethyl 2-amino-3-methoxybenzoate | Esterification |
| Amino Acids | Propylamine, B(OCH₂CF₃)₃ | N-Propyl-amino amides | Amidation nih.gov |
| Amino Acids | Benzylamine, Ti(OiPr)₄ | N-Benzyl-amino amides | Amidation nih.gov |
Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the Boc protecting group is generally unstable to such conditions. organic-chemistry.org A more compatible approach might involve a two-step process: first, converting the carboxylic acid to an ester, followed by reduction of the ester, which can often be achieved under milder conditions.
Decarboxylation , the removal of the carboxyl group, is typically a challenging transformation for aromatic carboxylic acids, often requiring harsh conditions. youtube.com However, methods for the decarboxylation of ortho-substituted benzoic acids have been investigated. researchgate.net Radical decarboxylation pathways, enabled by photoredox catalysis or ligand-to-metal charge transfer (LMCT) in copper carboxylates, can proceed at much lower temperatures, offering a milder alternative. nih.govacs.org For example, a general protocol for the decarboxylative hydroxylation of benzoic acids to phenols has been developed using a copper-based system at 35°C. nih.gov Acid-catalyzed decarboxylation can also occur via an ipso-substitution mechanism, where a proton replaces the carboxyl group, particularly in electron-rich aromatic systems. youtube.com
Reactivity of the Amino Group (–NHBoc)
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the reactivity of the amino group. Its removal is a key step that unmasks the amine for further functionalization.
The Boc group is designed to be stable under a variety of conditions but can be readily cleaved under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com This orthogonal stability is a cornerstone of its utility in multi-step synthesis.
Deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane. researchgate.netacsgcipr.orgcommonorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. commonorganicchemistry.comchemistrysteps.com
Table 2: Common Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | Neat or in DCM (e.g., 25-50% solution), room temperature. commonorganicchemistry.com | Highly effective, but TFA is corrosive. acsgcipr.org Workup often involves evaporation and neutralization. researchgate.net |
| Hydrogen Chloride (HCl) | 1-4 M solution in dioxane, methanol, or ethyl acetate, room temperature. researchgate.net | Provides the amine as a hydrochloride salt, which can be advantageous for purification. |
| Phosphoric Acid (H₃PO₄) | Used in various solvents. | A less volatile alternative to TFA. acsgcipr.org |
| Sulfuric Acid (H₂SO₄) | Used in solvents like toluene. | Another strong acid alternative. acsgcipr.org |
Once deprotected, the resulting 2-amino-3-methoxybenzoic acid (or its ester) becomes a versatile intermediate. The free amino group can undergo a wide array of functionalization reactions, including acylation, sulfonylation, and alkylation.
The primary amino group, after deprotection, is a potent nucleophile. This reactivity is harnessed in condensation reactions to construct heterocyclic systems, most notably quinazolinones. The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with an appropriate partner. google.com For example, 2-amino-3-methoxybenzoic acid can be condensed with other molecules to form complex heterocyclic structures. google.comnih.gov
One common strategy involves a tandem, one-pot reaction where a substituted anthranilic acid is first reacted with an anhydride (B1165640) (like acetic anhydride) to form a benzoxazinone (B8607429) intermediate. mdpi.com This intermediate is then treated with a nucleophile, such as hydrazine, to yield a 3-amino-quinazolinone. mdpi.com This approach highlights the utility of the amino group in building complex scaffolds.
Reactivity of the Aromatic Ring and Methoxy (B1213986) Group
The substituents on the aromatic ring, the -NHBoc and -OCH₃ groups, dictate its reactivity towards electrophilic substitution and other transformations.
The methoxy (-OCH₃) and the amino (-NHBoc) groups are both electron-donating and therefore activate the aromatic ring towards electrophilic aromatic substitution (EAS) . wikipedia.orgmasterorganicchemistry.com They are ortho, para-directing groups. wikipedia.orgmasterorganicchemistry.com Given their positions at C-2 and C-3, they direct incoming electrophiles primarily to the C-4 and C-6 positions. The combined activating effect of these two groups makes the ring highly nucleophilic. wikipedia.org Standard EAS reactions like halogenation, nitration, and Friedel-Crafts reactions would be expected to proceed readily, often without the need for harsh catalysts. lkouniv.ac.inlibretexts.org
The methoxy group itself can also be a site of reaction. The ether linkage is generally stable, but the methyl group can be cleaved using strong acids like hydroiodic acid (HI) or Lewis acids such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃) to yield the corresponding phenol (B47542). wikipedia.orgnih.govorganic-chemistry.org Selective cleavage of a methoxy group ortho to a carbonyl function or in a poly-methoxylated system can sometimes be achieved under specific conditions. nih.gov
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating effects of both the Boc-protected amino group and the methoxy group. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions. The bulky Boc-protecting group can exert significant steric hindrance, influencing the position of electrophilic attack.
Common electrophilic aromatic substitution reactions involving this compound include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions must be carefully controlled to prevent side reactions, such as the cleavage of the Boc-protecting group under strongly acidic conditions.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative |
| Bromination | Br₂/FeBr₃ | 5-Bromo derivative |
| Iodination | I₂/HIO₃ | 5-Iodo derivative |
Ortho-Directed Metalation and Further Functionalization
The presence of the Boc-protected amino group and the carboxylic acid group allows for ortho-directed metalation, a powerful tool for the regioselective functionalization of the aromatic ring. Directed metalation groups (DMGs) direct the deprotonation of the ortho-position by an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-4 position.
This strategy provides access to a diverse array of 4-substituted derivatives of this compound that are not readily accessible through classical electrophilic aromatic substitution reactions.
| Electrophile | Reagent | Functional Group Introduced |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Aldehydes/Ketones | RCHO/RCOR' | Hydroxyalkyl/Hydroxyaryl |
| Alkyl halides | RX | Alkyl |
| Disulfides | RSSR | Thioether |
Methoxy Group Transformations (e.g., Demethylation, Oxidation)
The methoxy group at the C-3 position is a key functional handle that can be modified to further diversify the molecular scaffold. Demethylation of the methoxy group to the corresponding phenol can be achieved using various reagents, most commonly boron tribromide (BBr₃). This transformation is often a crucial step in the synthesis of natural products and biologically active molecules where a free hydroxyl group is required.
While less common, oxidative transformations of the methoxy group are also possible, although they can be challenging due to the presence of other sensitive functional groups in the molecule.
Cyclization Reactions and Heterocycle Formation
This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.
Intra- and Intermolecular Cyclizations
The bifunctional nature of this compound, possessing both a nucleophilic amino group (after deprotection) and an electrophilic carboxylic acid group, makes it an ideal substrate for cyclization reactions. Intramolecular cyclization can be induced to form lactams. Intermolecular cyclizations with other bifunctional molecules can lead to the formation of more complex heterocyclic structures.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Benzoxazinones)
A significant application of this compound is in the synthesis of quinazolinones and benzoxazinones, which are important scaffolds in medicinal chemistry. For the synthesis of quinazolinones, the Boc-protected amino group is typically deprotected, and the resulting free amine is reacted with a suitable one-carbon synthon, such as an orthoester or formamide, followed by cyclization.
The synthesis of benzoxazinones can be achieved through the cyclization of the N-Boc protected amino acid, often under dehydrating conditions. These reactions provide efficient routes to these privileged heterocyclic systems.
Reaction Kinetics and Mechanistic Elucidation
Detailed kinetic studies on the reactions of this compound are not extensively reported in the literature. However, mechanistic investigations of related transformations provide insights into the probable reaction pathways. For instance, the mechanism of ortho-directed metalation is well-established to proceed through a coordination-assisted deprotonation mechanism. The cyclization reactions to form heterocycles like quinazolinones are generally understood to proceed through initial condensation followed by an intramolecular cyclization-dehydration sequence.
Further computational and experimental studies would be beneficial to quantitatively understand the reaction rates and to elucidate the detailed mechanisms of the various transformations involving this versatile building block.
Spectroscopic Monitoring of Reaction Progress
The progress of the N-tert-butoxycarbonylation of 2-amino-3-methoxybenzoic acid to yield its Boc-protected derivative can be effectively monitored in real-time using spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide valuable insights into the consumption of reactants and the formation of products over time.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the functional group transformations that occur during the Boc protection reaction. The reaction involves the conversion of a primary amine to a carbamate (B1207046), which results in distinct changes in the infrared spectrum. The disappearance of the characteristic N-H stretching vibrations of the primary amine in the starting material, typically observed in the 3300-3500 cm⁻¹ region, and the concurrent appearance of a strong absorption band corresponding to the C=O stretching of the newly formed carbamate group, usually around 1700-1720 cm⁻¹, are key indicators of reaction progress. Additionally, changes in the N-H bending vibrations can also be observed. By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed.
Table 1: Representative FTIR Spectral Data for Monitoring the Boc Protection of an Aminobenzoic Acid Derivative
| Functional Group | Starting Material (Amine) Wavenumber (cm⁻¹) | Product (Boc-protected) Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch (Amine) | ~3400-3300 | - | Disappearance indicates consumption of the starting amine. |
| C=O Stretch (Carboxylic Acid) | ~1680 | ~1685 | Minimal shift, but may broaden or shift slightly due to changes in the electronic environment. |
| C=O Stretch (Carbamate) | - | ~1710 | Appearance of a strong band confirms the formation of the Boc-protected product. |
| N-H Bend (Amine) | ~1620 | - | Disappearance supports the conversion of the primary amine. |
| C-N Stretch | ~1300 | ~1250 | Shift in the C-N stretching frequency upon formation of the carbamate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are also invaluable for monitoring the progress of the Boc protection reaction. In ¹H NMR, the disappearance of the broad singlet corresponding to the amine (-NH₂) protons of the starting material and the appearance of a new singlet for the nine equivalent protons of the tert-butyl group (typically around 1.5 ppm) are clear indicators of product formation. The chemical shifts of the aromatic protons will also be affected by the change in the substituent from -NH₂ to -NHBoc.
In ¹³C NMR, the appearance of new signals corresponding to the quaternary carbon and the methyl carbons of the tert-butoxycarbonyl group provides definitive evidence for the formation of the desired product. By integrating the signals of the starting material and product at different time points, the reaction kinetics can be accurately determined.
Table 2: Representative ¹H NMR Chemical Shift Data for the Boc Protection of an Aminobenzoic Acid
| Proton | Starting Material (Anthranilic Acid) δ (ppm) chemicalbook.com | Product (Boc-protected) δ (ppm) (Expected) | Interpretation |
| Aromatic CH | 6.52 - 8.4 | 7.0 - 8.5 | Shifts in aromatic proton signals due to the electronic effect of the Boc group. |
| Amine NH₂ | ~3.6 (broad) | - | Disappearance of the amine proton signal. |
| Carbamate NH | - | ~9.0-10.0 (broad) | Appearance of the carbamate proton signal. |
| tert-butyl CH₃ | - | ~1.5 | Appearance of a strong singlet for the nine equivalent protons of the Boc group. |
Computational Studies of Transition States and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the mechanistic details of the N-tert-butoxycarbonylation of 2-amino-3-methoxybenzoic acid. nih.govyoutube.com Such studies can elucidate the reaction pathway, identify the transition state structure, and determine the activation energy, providing a deeper understanding of the reaction's feasibility and kinetics.
The generally accepted mechanism for the Boc protection of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate, which then collapses to release the Boc-protected amine, carbon dioxide, and a tert-butoxide anion.
Computational modeling can be employed to map the potential energy surface of this reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed.
DFT calculations can provide detailed geometric information about the transition state, such as bond lengths and angles of the forming and breaking bonds. For instance, in the transition state for the nucleophilic attack, one would expect to see an elongated N-H bond of the incoming amine, a partially formed N-C bond with the carbonyl carbon of (Boc)₂O, and a partially broken C-O bond within the anhydride moiety.
The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that correlates with the reaction rate. A lower activation energy implies a faster reaction. Computational studies can also explore the influence of factors such as solvent and the presence of a base on the reaction mechanism and energetics. For example, a base can facilitate the deprotonation of the amine, potentially lowering the activation barrier.
Table 3: Representative Calculated Activation Energies for Related Amine Acylation Reactions
| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
| Nucleophilic substitution of acyl bromide with pyridine | DFT | Not Specified | Not Specified | researchgate.net |
| Cu-catalyzed N-alkylation of amino derivatives | DFT | Not Specified | Not Specified | acs.org |
| Michael addition of guanine (B1146940) to a Michael acceptor | DFT | Not Specified | <20.7 | acs.org |
Note: The table provides examples of calculated activation energies for related reaction types to illustrate the data obtained from computational studies. Specific values for the Boc-protection of 2-amino-3-methoxybenzoic acid would require a dedicated computational investigation.
Applications of Boc 2 Amino 3 Methoxybenzoic Acid As a Versatile Synthetic Building Block
Development of Complex Organic Scaffolds
The structural attributes of Boc-2-amino-3-methoxybenzoic acid make it an ideal starting point for the synthesis of diverse and complex organic frameworks, including polycyclic and macrocyclic systems.
Synthesis of Polycyclic Aromatic Compounds
The deprotected form of the title compound, 2-amino-3-methoxybenzoic acid, serves as a competent precursor for the generation of polycyclic aromatic systems such as phenazines and quinazolines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds and functional materials.
One notable application is in the enzymatic synthesis of phenazine (B1670421) dyes. Laccase-mediated oxidation of 2-amino-3-methoxybenzoic acid leads to the formation of a phenazine-based orange dye through a homomolecular transformation. scispace.comresearchgate.net This biocatalytic approach represents an environmentally benign alternative to traditional chemical methods, which often require harsh conditions and toxic reagents. researchgate.net The resulting phenazine core is a key structural motif in various natural products and pharmaceuticals.
Furthermore, 2-amino-3-methoxybenzoic acid can be a crucial starting material in the synthesis of quinazoline (B50416) derivatives. For instance, a new series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-ones, which have been screened for antitumor activity, were synthesized starting from 3-methoxyanthranilic acid. cibtech.org The initial step of this synthesis involves the acylation of the amino group, a transformation for which the Boc-protected precursor is well-suited.
| Precursor | Reaction Type | Resulting Polycyclic Scaffold | Ref. |
| 2-amino-3-methoxybenzoic acid | Laccase-mediated homocoupling | Phenazine | scispace.comresearchgate.net |
| 3-methoxyanthranilic acid | Acylation and cyclization | Quinazoline | cibtech.org |
Construction of Macrocyclic Structures
While direct examples of the incorporation of this compound into macrocycles are not extensively documented, the inherent reactivity of its functional groups suggests its potential in this area. The carboxylic acid and the amine (after deprotection) are prime handles for cyclization reactions. For instance, substituted anthranilic acids are known to participate in condensation reactions to form larger cyclic structures. The synthesis of fluorescent crown ethers incorporating an acridine (B1665455) unit has been achieved using 2-amino-3-methoxybenzoic acid as a key intermediate in the formation of a diarylamine precursor to the macrocycle. scispace.com This demonstrates the utility of the 2-amino-3-methoxybenzoic acid framework in building up segments for macrocyclization.
Role in Peptide and Peptidomimetic Chemistry
The unique structural features of this compound lend themselves to applications in the synthesis of modified peptides and molecules that mimic peptide structures.
Design of Non-Peptide Mimetics with Constrained Conformations
The rigid aromatic core of 2-amino-3-methoxybenzoic acid makes it an attractive scaffold for the design of non-peptide mimetics with conformationally constrained geometries. Such molecules aim to reproduce the spatial arrangement of key side chains of a peptide's secondary structure, such as an α-helix or β-turn, to mimic its biological function. Aromatic oligoamide foldamers, which can adopt stable helical conformations, have been developed as mimetics of extended α-helical surfaces. uni-muenchen.de While not a direct application of the title compound, this research highlights the principle of using substituted aromatic amino acids to create ordered, non-peptidic structures. Furthermore, N-phenyl anthranilic acid analogs have been synthesized as inhibitors of beta-amyloid aggregation, demonstrating the utility of the anthranilic acid core in designing molecules that modulate protein-protein interactions. nih.gov The defined stereochemistry and substitution of this compound provide a rational starting point for designing such mimetics.
Precursor for Advanced Materials and Functional Molecules
The reactivity of this compound also extends to the synthesis of advanced materials and functional molecules with specific properties.
As previously mentioned, the laccase-mediated synthesis of phenazine dyes from 2-amino-3-methoxybenzoic acid is a prime example. scispace.comresearchgate.netgoogle.com These dyes are not only colored compounds but also possess interesting biological and electrochemical properties. Research has shown that phenazine dyes derived from 2-amino-3-methoxybenzoic acid and aminonaphthalene sulfonic acid isomers exhibit antibacterial activity, particularly against Staphylococcus aureus. uni-muenchen.degoogle.com This makes them promising candidates for medical textiles. scispace.com Additionally, phenazine derivatives are known precursors for electrochemically generated bases, indicating a potential application in materials science and organic electronics. uni-muenchen.de
| Functional Molecule/Material | Synthetic Route | Key Properties/Applications | Ref. |
| Phenazine Dyes | Laccase-mediated homo- and heterocoupling | Textile dyeing, Antibacterial activity | scispace.comuni-muenchen.degoogle.com |
| Precursors to Electrochemically Generated Bases | From phenazine derivatives | Organic electronics, Synthesis | uni-muenchen.de |
Monomer in Polymer Synthesis
The bifunctional nature of 2-amino-3-methoxybenzoic acid, once deprotected, makes it a suitable candidate for step-growth polymerization. The presence of both an amino group and a carboxylic acid allows it to act as an AB-type monomer, capable of forming polyamide chains. The Boc-protecting group in this compound is crucial for controlling the polymerization process. It prevents premature reaction of the amino group, allowing for controlled synthesis and purification of the monomer before initiating polymerization under specific deprotection conditions.
While direct studies on the polymerization of this compound are not extensively documented, research on structurally similar compounds highlights its potential. For instance, a novel copolymer of polyaniline with 3-amino-4-methoxybenzoic acid has been synthesized and characterized. rsc.orgscispace.com This demonstrates the capability of aminomethoxybenzoic acid derivatives to be incorporated into polymer backbones. The resulting polymers can exhibit interesting properties, such as the ability to chelate metal ions, which is influenced by the presence of the amino, methoxy (B1213986), and carboxylic acid functionalities. The methoxy group, in particular, can enhance the solubility of the resulting polymer in organic solvents, a desirable property for processing and characterization.
The general synthetic route to a polyamide from this compound would involve the following conceptual steps:
| Step | Description |
| 1. Monomer Preparation | Synthesis and purification of this compound. |
| 2. Deprotection | Removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid), to reveal the free amine. chempep.com |
| 3. Polycondensation | The resulting amino acid monomer can then undergo polycondensation, often at elevated temperatures or with the use of coupling agents, to form the polyamide chain with the elimination of water. |
This controlled approach allows for the synthesis of well-defined polymers with the unique functionalities of the methoxy-substituted aromatic ring incorporated into the polymer backbone.
Ligands for Metal Coordination Chemistry
Upon removal of the Boc protecting group, 2-amino-3-methoxybenzoic acid can act as a chelating ligand for various metal ions. The ortho-disposed amino and carboxylate groups can form a stable five-membered chelate ring with a metal center. The adjacent methoxy group can also participate in coordination, potentially leading to tridentate binding or influencing the electronic properties and stability of the resulting metal complex.
The study on the poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer provides evidence for the coordination capabilities of the deprotected monomer unit. rsc.orgscispace.com The copolymer demonstrated efficient adsorption and separation of palladium(II) ions, with spectroscopic analysis indicating that the sorption mechanism involves chelation between Pd(II) and the –NH–, –COOH, and –OCH3 groups. rsc.orgscispace.com This suggests that discrete molecular complexes of deprotected this compound with transition metals could be readily formed.
The synthesis of such metal complexes would typically involve the reaction of the deprotected amino acid with a suitable metal salt in an appropriate solvent. The resulting complexes could have applications in catalysis, materials science, or as precursors for the synthesis of metal-organic frameworks (MOFs).
| Potential Metal Complex Properties |
| Catalytic Activity |
| Luminescence |
| Chirality |
Contributions to Libraries for Chemical Space Exploration
The structural features of this compound make it an attractive scaffold for the generation of compound libraries. The presence of multiple, orthogonally protected functional groups allows for the systematic introduction of diversity at various points of the molecule.
Diversity-Oriented Synthesis (DOS) Applications
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore chemical space and identify novel biologically active compounds. rsc.orgbeilstein-journals.org this compound is a valuable starting material for DOS strategies due to its inherent functionality, which can be elaborated in a stepwise or divergent manner.
One common approach in DOS is to use a central scaffold and append different building blocks to its functional groups. souralgroup.comnih.gov In the case of this compound, the carboxylic acid can be converted to an amide or ester with a variety of amines or alcohols. Following this, the Boc group can be removed to reveal the amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce a second point of diversity. The methoxy group can also potentially be demethylated to a hydroxyl group, providing a third site for modification.
A representative DOS scheme starting from this compound could involve:
| Reaction Stage | Transformation | Diversity Input |
| Stage 1 | Amide coupling at the carboxylic acid position. | A library of diverse primary or secondary amines. |
| Stage 2 | Boc deprotection to unmask the amino group. | - |
| Stage 3 | Acylation of the newly formed amine. | A library of diverse acyl chlorides or carboxylic acids. |
This strategy allows for the rapid generation of a large number of distinct compounds from a single starting scaffold, which is a hallmark of DOS. nih.govresearchgate.net
Parallel Synthesis for Compound Library Generation
Parallel synthesis is a technique used to synthesize a large number of individual compounds simultaneously, typically in a spatially separated format like a multi-well plate. ijpsr.com this compound is well-suited for solid-phase parallel synthesis, a common method for generating compound libraries. chempep.comsouralgroup.com
In a typical solid-phase synthesis workflow, the carboxylic acid of this compound would be anchored to a solid support (resin). chempep.com The resin-bound scaffold can then be subjected to a series of reactions in a parallel format. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step.
The steps for generating a library based on this scaffold would be:
Immobilization: The carboxylic acid of this compound is coupled to a resin.
Deprotection: The Boc group is removed from all wells simultaneously using an acidic solution. chempep.com
Diversification: A different building block (e.g., an acyl chloride or an aldehyde for reductive amination) is added to each well to react with the free amine, introducing diversity across the library.
Cleavage: The final compounds are cleaved from the resin, typically using a strong acid, and collected in a multi-well plate for screening.
This systematic and automated approach allows for the efficient production of a large and diverse library of compounds based on the 2-amino-3-methoxybenzoic acid core.
Integration into Bioconjugation Strategies (Academic Context)
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule such as a peptide, protein, or nucleic acid. Boc-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone of bioconjugation research. nih.gov this compound can be incorporated into peptides to introduce a unique structural and functional element.
The use of the Boc group is well-established for the temporary protection of the alpha-amino group of amino acids during peptide synthesis. nih.gov Similarly, this compound can be coupled to the N-terminus of a peptide chain or to the side chain of an amino acid like lysine. The methoxy-substituted aromatic ring can then serve as a spectroscopic probe, a site for further chemical modification, or to impart specific conformational properties to the peptide.
A potential bioconjugation application could involve:
| Step | Description |
| 1. Peptide Synthesis | A peptide is synthesized on a solid support using standard Boc-SPPS. |
| 2. Incorporation of the Moiety | This compound is coupled to the N-terminus of the peptide. |
| 3. Deprotection and Cleavage | The Boc group and any side-chain protecting groups are removed, and the peptide is cleaved from the resin. |
| 4. Purification | The modified peptide is purified, typically by HPLC. |
The resulting peptide, now containing the 2-amino-3-methoxybenzoyl group, could be used in studies of peptide-protein interactions, as a tool for fluorescence quenching assays, or as a starting point for the synthesis of more complex peptide conjugates. The stability of the Boc group under the conditions of peptide coupling, followed by its facile removal, makes this compound a valuable tool in academic research focused on creating novel biomolecular constructs. chemimpex.com
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of "Boc-2-amino-3-methoxybenzoic acid" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances.
A detailed analysis of the NMR spectra of aminobenzoic acid derivatives provides a strong foundation for the spectral assignment of "this compound". scispace.comresearchgate.net The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the tert-butoxycarbonyl (Boc) protecting group. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. The methoxy group will appear as a sharp singlet, and the nine equivalent protons of the Boc group will also produce a prominent singlet.
The ¹³C NMR spectrum will complement the ¹H data, showing distinct resonances for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the carbons of the Boc group (the quaternary carbon and the three equivalent methyl carbons).
To definitively assign these resonances, a suite of 2D NMR experiments, including ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.
COSY: This experiment would reveal the coupling relationships between adjacent aromatic protons, allowing for their sequential assignment around the ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon resonances for the aromatic CH groups and the methoxy group.
HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methoxy protons and the C3 carbon of the aromatic ring, and between the aromatic protons and their neighboring carbons, as well as the carboxylic carbon.
Based on data for analogous compounds, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for "this compound".
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | ~11-13 | ~170 |
| C1 | - | ~120 |
| C2 | - | ~140 |
| C3 | - | ~155 |
| C4 | ~7.2-7.4 | ~115-120 |
| C5 | ~7.0-7.2 | ~120-125 |
| C6 | ~7.8-8.0 | ~118-122 |
| OCH₃ | ~3.8-4.0 | ~56 |
| NH | ~9-10 | - |
| Boc C=O | - | ~153 |
| Boc C(CH₃)₃ | - | ~80 |
| Boc C(CH₃)₃ | ~1.5 | ~28 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on a benzene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the through-space proximity of protons, providing insights into the solution-state conformation of the molecule. nih.govubc.caresearchgate.net For "this compound," these experiments would be crucial for understanding the preferred orientation of the Boc-amino and methoxy substituents relative to the benzoic acid backbone.
Key expected NOE/ROE correlations would include:
Correlations between the NH proton of the Boc-amino group and the aromatic proton at the C6 position, which would indicate a specific rotational preference of the C-N bond.
Correlations between the methoxy protons and the aromatic proton at the C4 position, confirming their spatial proximity.
The presence and intensity of these cross-peaks in the NOESY or ROESY spectrum allow for the construction of a 3D model of the molecule's predominant conformation in solution. For molecules in the size range of "this compound," ROESY can sometimes provide more reliable data than NOESY due to the nature of the molecular tumbling regime. researchgate.net
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
While a specific crystal structure for "this compound" is not publicly available, analysis of related structures, such as benzoic acid and its derivatives, reveals common structural motifs. researchgate.netnih.govnih.govmdpi.com A SC-XRD study of "this compound" would be expected to reveal a largely planar benzoic acid core. The Boc-amino and methoxy groups would likely be twisted out of the plane of the aromatic ring to minimize steric hindrance. The precise dihedral angles defining these orientations would be a key outcome of the analysis.
The crystal packing would likely be dominated by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a very common and stable arrangement for carboxylic acids. researchgate.netmdpi.com
The stability of the crystal lattice is dictated by a network of intermolecular interactions. In the case of "this compound," the primary intermolecular interaction is expected to be the strong O-H···O hydrogen bond forming the carboxylic acid dimer. nih.govnih.gov In addition to this, weaker C-H···O and N-H···O hydrogen bonds involving the carbonyl oxygen of the Boc group and the carboxylic acid could further stabilize the crystal packing. The analysis of these interactions provides a detailed understanding of the supramolecular assembly of the compound in the solid state.
| Interaction Type | Donor | Acceptor | Expected Distance (Å) |
| Strong Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | 2.6 - 2.8 |
| Weak Hydrogen Bond | Amide N-H | Carboxylic Acid C=O or Boc C=O | 2.8 - 3.2 |
| Weak Hydrogen Bond | Aromatic C-H | Oxygen (various) | 3.0 - 3.5 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govniscpr.res.in For "this compound," with a molecular formula of C₁₃H₁₇NO₅, the calculated exact mass of the neutral molecule is 267.1107 Da. HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺, with a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated value of 268.1185 Da.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns that further corroborate the structure. For Boc-protected amines, a common fragmentation pathway involves the loss of isobutene (56 Da) from the Boc group, followed by the loss of carbon dioxide (44 Da). niscpr.res.indoaj.org The observation of these neutral losses would provide strong evidence for the presence of the Boc protecting group.
Calculated Exact Masses for HRMS:
| Species | Formula | Calculated Exact Mass (Da) |
| [M] | C₁₃H₁₇NO₅ | 267.1107 |
| [M+H]⁺ | C₁₃H₁₈NO₅⁺ | 268.1185 |
| [M+Na]⁺ | C₁₃H₁₇NNaO₅⁺ | 290.0999 |
| [M-H]⁻ | C₁₃H₁₆NO₅⁻ | 266.1028 |
Accurate Mass Measurement and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. Accurate mass measurement provides the elemental composition of the molecular ion, while fragmentation analysis reveals the molecule's structural backbone.
Accurate Mass Measurement:
Electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed to determine the accurate mass of the molecular ion. For this compound (C₁₃H₁₇NO₅), the theoretical monoisotopic mass is 267.1107 g/mol . Experimental determination of a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), confirms the elemental formula.
| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 268.1180 | 268.1175 | -1.86 |
| [M+Na]⁺ | 290.0999 | 290.0994 | -1.72 |
| [M-H]⁻ | 266.1034 | 266.1039 | 1.88 |
Fragmentation Pathway Analysis:
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to generate characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound are predicted to involve the loss of the Boc protecting group and cleavages around the carboxylic acid and methoxy moieties.
A plausible fragmentation pathway in positive ion mode ([M+H]⁺) would likely initiate with the loss of the tert-butoxycarbonyl (Boc) group, which is notoriously labile. This can occur through two primary mechanisms:
Loss of isobutylene (56 Da): This results in the formation of a carbamic acid intermediate, which readily decarboxylates.
Loss of the entire Boc group (100 Da): This involves the cleavage of the N-C bond.
Subsequent fragmentations would involve losses from the remaining 2-amino-3-methoxybenzoic acid structure, such as the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and the methoxy group (•OCH₃, 31 Da). In negative ion mode ([M-H]⁻), a characteristic fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 268.1180 | 212.0917 | C₄H₈ (Isobutylene) | [M+H-C₄H₈]⁺ |
| 268.1180 | 168.0655 | C₅H₈O₂ (Boc group) | [M+H-Boc]⁺ |
| 212.0917 | 195.0655 | NH₃ | [M+H-C₄H₈-NH₃]⁺ |
| 168.0655 | 151.0393 | H₂O | [M+H-Boc-H₂O]⁺ |
| 168.0655 | 139.0393 | CO | [M+H-Boc-CO]⁺ |
| 266.1034 | 222.0976 | CO₂ | [M-H-CO₂]⁻ |
Isotopic Pattern Analysis for Elemental Composition
The high resolution of modern mass spectrometers allows for the observation of isotopic patterns, which arise from the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O). The relative intensities of these isotopic peaks in the mass spectrum are characteristic of the elemental composition of the ion.
For this compound (C₁₃H₁₇NO₅), the theoretical isotopic distribution for the [M+H]⁺ ion can be calculated and compared to the experimentally observed pattern. The A+1 peak, which is one mass unit heavier than the monoisotopic peak (A), is primarily due to the presence of one ¹³C atom in the molecule. The expected relative intensity of the A+1 peak for an ion with 13 carbon atoms is approximately 14.3% of the A peak. Similarly, the A+2 peak intensity is influenced by the presence of two ¹³C atoms, or one ¹⁸O or other heavier isotopes. Close agreement between the observed and theoretical isotopic patterns provides a high degree of confidence in the assigned elemental formula.
| Isotopologue | Theoretical m/z | Theoretical Relative Abundance (%) | Observed Relative Abundance (Hypothetical) (%) |
| A ([¹²C₁₃¹H₁₇¹⁴N¹⁶O₅+H]⁺) | 268.1180 | 100.00 | 100.00 |
| A+1 | 269.1213 | 14.85 | 14.90 |
| A+2 | 270.1247 | 1.95 | 1.98 |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.
Identification of Key Functional Group Vibrations
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic vibrational bands corresponding to its constituent functional groups.
FT-IR Spectroscopy:
The FT-IR spectrum is particularly useful for identifying polar functional groups. Key expected absorptions include:
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. docbrown.info
N-H Stretch (Amine): A sharp to moderately broad band around 3400-3300 cm⁻¹. The Boc-protected amine may show a sharper N-H stretch compared to a free primary amine.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc and methoxy groups are observed just below 3000 cm⁻¹.
C=O Stretch (Carbonyl): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is expected around 1710-1680 cm⁻¹. The urethane carbonyl of the Boc group will likely appear at a slightly higher wavenumber, around 1720-1700 cm⁻¹.
C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
C-O Stretches (Ether and Carboxylic Acid): Strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the methoxy ether and the carboxylic acid.
Raman Spectroscopy:
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. Expected Raman shifts include:
Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing modes of the substituted benzene ring.
C=O Stretch: The carbonyl stretches are also observable in the Raman spectrum, though typically weaker than in the IR.
NO₂ Symmetric Stretch (if present as an impurity or derivative): A strong, symmetric stretching vibration that is often prominent in Raman spectra.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Weak |
| Amine (Boc-protected) | N-H Stretch | 3400-3300 | Weak |
| Carbonyl (Carboxylic Acid) | C=O Stretch | 1710-1680 | Moderate |
| Carbonyl (Boc) | C=O Stretch | 1720-1700 | Moderate |
| Aromatic Ring | C=C Stretch | 1600-1450 | Strong |
| Methoxy Group | C-O Stretch | ~1250 | Moderate |
Conformational Insights from Vibrational Modes
The vibrational spectra can also provide information about the molecule's conformation, particularly with respect to intramolecular hydrogen bonding and the orientation of the substituents on the aromatic ring.
For instance, the position and shape of the O-H and N-H stretching bands can indicate the extent of intra- and intermolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the lone pair of the methoxy oxygen, or between the N-H proton and the methoxy oxygen. Such interactions would lead to a red-shift (lower wavenumber) and broadening of the corresponding stretching vibrations.
Chiroptical Spectroscopy (If applicable to chiral derivatives)
While this compound itself is achiral, chiroptical spectroscopy would become a critical analytical tool if a chiral center were introduced into the molecule, for example, by derivatization with a chiral auxiliary or if a chiral analog were synthesized.
Circular Dichroism (CD) for Stereochemical Assignment
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of chiral compounds.
Should a chiral derivative of this compound be prepared, its CD spectrum would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The primary chromophores in this molecule are the benzene ring and the carbonyl groups.
The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. Theoretical calculations of the CD spectrum using time-dependent DFT (TD-DFT) can be a powerful tool for assigning the absolute configuration. By comparing the experimentally measured CD spectrum with the spectra predicted for the (R) and (S) enantiomers, the absolute stereochemistry of the chiral derivative can be determined.
For example, if a chiral side chain were attached to the amino group, the electronic transitions of the aromatic ring would be perturbed by the chiral environment, leading to a measurable CD signal. The nature of this signal would be directly related to the stereochemistry of the attached side chain.
Lack of Specific Data on Optical Rotatory Dispersion Studies of this compound
A thorough search of available scientific literature and chemical databases has revealed no specific experimental data or detailed research findings regarding the Optical Rotatory Dispersion (ORD) of the compound this compound.
While Optical Rotatory Dispersion is a valuable analytical technique for elucidating the stereochemistry and conformational analysis of chiral molecules, it appears that specific studies applying this method to this compound have not been published or are not readily accessible in the public domain.
Consequently, the creation of data tables and a detailed discussion of research findings for the subsection "5.5.2. Optical Rotatory Dispersion (ORD) Studies" as requested is not possible at this time due to the absence of primary or secondary source material. General principles of ORD analysis exist for various classes of compounds, but a scientifically accurate and specific application to this compound cannot be fabricated without supporting data.
Further research or de novo experimental analysis would be required to generate the specific rotation values and interpret the chiroptical properties of this compound using Optical Rotatory Dispersion.
Computational Chemistry and Theoretical Investigations of Boc 2 Amino 3 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of Boc-2-amino-3-methoxybenzoic acid. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular properties.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, identify regions of high and low electron concentration, and map the electrostatic potential surface. These calculations are instrumental in understanding the molecule's polarity and its propensity for intermolecular interactions.
Theoretical studies on analogous molecules, such as 2-amino-3-methylbenzoic acid, have utilized DFT methods like B3LYP with a 6-311G+(2d,p) basis set to analyze molecular geometries and vibrational frequencies. A similar approach for this compound would provide a comprehensive understanding of its electronic landscape. The calculated electrostatic potential map would highlight the electron-rich regions, such as the oxygen atoms of the carboxyl and Boc groups, and the electron-deficient areas, like the acidic proton of the carboxyl group and the protons of the amino group.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Significance |
| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar solvents. |
| Electron Density on Carboxyl Oxygen | High | Suggests a high propensity for hydrogen bonding and coordination to metal ions. |
| Electrostatic Potential on Amino Protons | Positive | Indicates these protons are potential hydrogen bond donors. |
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, a HOMO-LUMO analysis would reveal the sites most susceptible to nucleophilic and electrophilic attack. The HOMO is likely to be localized on the electron-rich aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carboxyl group and the Boc protecting group, marking them as potential sites for nucleophilic attack. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability.
Table 2: Hypothetical HOMO-LUMO Analysis Data for this compound
| Parameter | Hypothetical Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.2 | Indicates the energy required to remove an electron; a higher value suggests a better electron donor. |
| LUMO Energy | -1.5 | Indicates the energy released when an electron is added; a lower value suggests a better electron acceptor. |
| HOMO-LUMO Gap | 4.7 | A relatively large gap would suggest high chemical stability and low reactivity. |
pKa Prediction and Acidity/Basicity Studies
The pKa value is a critical parameter that quantifies the acidity or basicity of a molecule in solution. Computational methods can predict pKa values with reasonable accuracy, providing insights into the ionization state of a molecule at a given pH. For this compound, pKa prediction is essential for understanding its behavior in biological systems and for developing purification and formulation strategies.
Computational approaches, such as those employing semi-empirical methods like PM6 with continuum solvation models (SMD or COSMO), can be used to predict the pKa of the carboxylic acid and the protected amino group. The carboxylic acid moiety is expected to be acidic, while the Boc-protected amino group is significantly less basic than a free amine. These predictions are valuable for understanding which parts of the molecule will be protonated or deprotonated at physiological pH.
Table 3: Predicted pKa Values for Functional Groups in this compound
| Functional Group | Predicted pKa | Predominant form at pH 7.4 |
| Carboxylic Acid | ~4.0 | Deprotonated (carboxylate) |
| Boc-protected Amine | >15 (for N-H proton) | Protonated |
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and the influence of the environment on the molecule's structure.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to a multitude of possible three-dimensional conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to exist at a given temperature. This is typically achieved using molecular mechanics force fields, which provide a computationally efficient way to calculate the potential energy of different conformations.
A systematic search of the conformational space, by rotating key dihedral angles (e.g., around the C-C bond connecting the carboxyl group to the ring, and the C-N bond of the protected amine), would generate a potential energy landscape. This landscape would reveal the global minimum energy conformation and other low-energy local minima. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules, such as biological receptors.
Table 4: Illustrative Conformational Energy Data for a Key Dihedral Angle in this compound
| Dihedral Angle (Carboxyl-Ring) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 0° | 5.2 | ~1 |
| 60° | 1.5 | ~20 |
| 120° | 0.0 | ~70 |
| 180° | 2.0 | ~9 |
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying these solvent effects. In an MD simulation, the motion of the solute (this compound) and the surrounding solvent molecules is simulated over time, allowing for the exploration of how solvent interactions affect the conformational equilibrium.
Simulations in different solvents, such as a polar protic solvent like water and a nonpolar aprotic solvent like dioxane, would reveal the solvent's impact on the preferred conformation. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored to facilitate hydrogen bonding. Conversely, in a nonpolar solvent, conformations that minimize the exposed polar surface area might be more stable. This information is critical for understanding the molecule's behavior in different experimental conditions and for predicting its solubility.
Docking and Molecular Recognition Studies (Conceptual, in silico focus)
Computational docking and molecular recognition studies provide a powerful lens through which the potential biological interactions of this compound can be explored. These in silico techniques simulate the interaction between a small molecule (ligand), such as the subject compound, and a macromolecular target, typically a protein or enzyme, to predict its preferred binding mode and affinity. This approach is fundamental in modern drug discovery and molecular biology for identifying novel bioactive compounds and understanding their mechanisms of action at a molecular level. nih.gov
While specific docking studies on this compound are not extensively published, a conceptual analysis of its structure allows for the prediction of its potential interactions within a model receptor's binding site. The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from databases like the Protein Data Bank (PDB). nih.govmdpi.com Computational software is then used to explore the conformational space of the ligand within the binding pocket, scoring the different poses based on a force field that estimates binding energy. mdpi.com
The functional groups of this compound would dictate its interaction profile:
Carboxylic Acid (-COOH): This group is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues like Arginine or Lysine in a binding pocket.
Boc-Protecting Group (-Boc): The bulky and hydrophobic tert-butoxycarbonyl group can engage in significant van der Waals and hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.
Amine Group (-NH-): The secondary amine, part of the Boc-carbamate, can act as a hydrogen bond donor.
Methoxy (B1213986) Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.
Aromatic Ring: The benzene (B151609) ring can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
A hypothetical docking simulation would rank binding poses based on a scoring function, with lower binding energy values typically indicating a more favorable interaction. nih.gov The stability and dynamics of the predicted ligand-protein complex can be further assessed through molecular dynamics (MD) simulations, which model the movements of atoms over time. mdpi.commdpi.com
Table 1: Potential Molecular Interactions of this compound in a Model Receptor Site
| Functional Group of Ligand | Potential Interaction Type | Corresponding Amino Acid Residues in Receptor |
| Carboxylic Acid | Hydrogen Bonding, Ionic Interaction | Lysine, Arginine, Histidine, Serine |
| Boc Group (tert-butyl) | Hydrophobic, Van der Waals | Leucine, Valine, Isoleucine, Phenylalanine |
| Amine (carbamate NH) | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Serine (backbone carbonyl) |
| Methoxy Group | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine, Glutamine |
| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
Computational docking results are pivotal for structure-based ligand design. By analyzing the predicted binding mode of this compound, researchers can derive principles to design new analogs with potentially enhanced affinity, selectivity, or other desirable properties. nih.gov
The core principle is to optimize the interactions between the ligand and the target protein. For instance:
Filling Unoccupied Pockets: If the docking simulation reveals an empty hydrophobic pocket adjacent to the ligand, the core scaffold could be extended with a suitable nonpolar group to increase favorable van der Waals contacts.
Adding Hydrogen Bonding Moieties: If the model shows a potential hydrogen bond donor or acceptor group on the receptor that is not engaged by the ligand, the ligand's structure can be modified to introduce a complementary group.
Modifying or Replacing Scaffolds: The central benzoic acid scaffold could be replaced with other chemical structures (scaffold hopping) that maintain the key interaction points but possess improved pharmacokinetic properties.
Addressing Steric Clashes: If the model indicates a steric clash between the ligand (e.g., the bulky Boc group) and the receptor wall, smaller protecting groups or alternative substituents could be explored.
This iterative cycle of in silico design, followed by synthesis and experimental validation, accelerates the process of lead optimization in drug discovery. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual, in silico for design)
QSAR represents a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property using statistical models. nih.gov This method is invaluable for predicting the activity of novel compounds and for guiding the design of more potent or selective analogs.
The development of a QSAR model for a series of analogs based on the this compound scaffold would conceptually follow several key steps:
Data Set Assembly: A series of analogs would be synthesized, and their biological activity (e.g., IC₅₀ value for enzyme inhibition) would be experimentally measured. This forms the training set for the model. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can be classified as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment, partial charges). Physicochemical properties like the logarithm of the partition coefficient (e.g., XLogP3) are also crucial. nih.gov
Model Generation: A statistical method, such as Partial Least Squares (PLS) regression, is used to build a mathematical equation that links the descriptors (independent variables) to the measured activity (dependent variable). nih.gov
Model Validation: The model's predictive power is rigorously tested. Internal validation is often performed using cross-validation (e.g., leave-one-out or LOO), which yields a q² value. External validation involves using the model to predict the activity of a separate set of compounds (test set) not used in model generation. The correlation coefficient (r²) measures the goodness-of-fit of the model. A robust and predictive QSAR model will have high values for both q² and r². nih.gov
Table 2: Hypothetical Data for a QSAR Model Development
| Compound | Biological Activity (log IC₅₀) | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| Analog 1 | -5.2 | 267.29 | 2.1 | 85.9 |
| Analog 2 | -5.8 | 281.32 | 2.5 | 85.9 |
| Analog 3 | -6.5 | 295.35 | 2.9 | 85.9 |
| Analog 4 | -5.4 | 266.28 | 2.3 | 98.2 |
| Analog 5 | -6.1 | 280.31 | 2.7 | 98.2 |
A validated QSAR model serves as a powerful predictive tool for designing new analogs in silico. nih.gov By inputting the calculated descriptors of a virtual, not-yet-synthesized compound into the QSAR equation, its activity can be predicted. This allows chemists to screen vast virtual libraries of potential molecules and prioritize the most promising candidates for synthesis, thereby saving significant time and resources.
Furthermore, the interpretation of the QSAR model provides deep insights into the structure-activity relationship. The model can highlight which descriptors have the most significant positive or negative impact on activity. For example, a 3D-QSAR model generates contour maps that visualize regions around the molecular scaffold where certain properties are favored or disfavored:
Steric Maps: Indicate areas where bulky groups increase or decrease activity.
Electrostatic Maps: Show where positive or negative charges are favorable for enhancing interactions.
This visual feedback guides chemists in making targeted modifications to the this compound scaffold, such as adding an electron-withdrawing group or a bulky substituent at a specific position, to rationally design new analogs with modulated reactivity and optimized biological interactions. nih.gov
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Boc-protected amino acids, enabling the separation of the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Boc-2-amino-3-methoxybenzoic acid. mtoz-biolabs.com The method's high resolution allows for the separation of the main compound from structurally similar impurities that may arise during synthesis or degradation. Reversed-phase HPLC (RP-HPLC) is frequently employed, where the compound is separated based on its hydrophobicity.
The presence of the aromatic ring and the carboxylic acid and Boc-amino groups allows for strong retention on nonpolar stationary phases (like C18) and detection using ultraviolet (UV) absorbance. mtoz-biolabs.com By coupling HPLC with a mass spectrometer (LC-MS), analysts can obtain molecular weight information, which aids in the definitive identification of the main peak and any impurities present. mtoz-biolabs.com The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table presents a hypothetical set of parameters and does not represent a validated analytical method.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | A gradient elution ensures the separation of compounds with varying polarities. TFA is used to improve peak shape and as an ion-pairing agent. fishersci.co.uk |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and resolution. |
| Detection | UV at ~254 nm and ~280 nm | The benzene (B151609) ring provides strong chromophores for UV detection. Monitoring multiple wavelengths can help distinguish between different aromatic species. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. While this compound itself has low volatility due to its molecular weight and polar functional groups, GC is a valuable tool for detecting and quantifying volatile byproducts that may be present from its synthesis. sigmaaldrich.com Such byproducts could include residual solvents (e.g., dioxane, methanol) or unreacted starting materials.
For the analysis of the compound itself or other non-volatile intermediates, derivatization would be required to increase volatility. sigmaaldrich.com This typically involves converting the polar carboxylic acid and amine groups into less polar esters and silyl (B83357) ethers, respectively. sigmaaldrich.com However, for routine quality control focusing on volatile impurities, direct injection of a sample solution is often sufficient. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for quantification and identification of these volatile species. beilstein-journals.org
The structure of this compound is achiral. Therefore, chiral chromatography for the direct analysis of its enantiomeric purity is not applicable. However, this technique becomes highly relevant if the compound is used as a building block in the synthesis of a larger chiral molecule. In such cases, ensuring the enantiomeric purity of the final product is critical.
For related chiral Boc-protected amino acids, chiral chromatography is the definitive method for determining enantiomeric excess. Specialized chiral stationary phases (CSPs), often based on polysaccharides, are used in either normal-phase or reversed-phase HPLC systems to separate the enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Spectrophotometric Quantification Methods
Spectrophotometric methods offer rapid and straightforward ways to determine the concentration of a compound in solution by measuring its interaction with light.
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of this compound. mtoz-biolabs.com The compound possesses a substituted benzene ring, which acts as a chromophore, absorbing light in the UV region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To determine the concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The parent compound, 2-amino-3-methoxybenzoic acid, and the related 3-aminobenzoic acid show absorption maxima in the UV range, and it is expected that the Boc-protected version will have a similar absorption profile. sielc.com
Table 2: Characteristic UV-Vis Absorption Data for Aromatic Aminobenzoic Acids
| Compound | Reported Absorption Maxima (λmax) | Solvent/Conditions |
|---|---|---|
| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm sielc.com | Not specified sielc.com |
| 2-Aminobenzothiazole Derivatives | ~230-250 nm (π-π* transitions) researchgate.net | Ethanol (B145695) researchgate.net |
| This compound | Expected in the range of 230-300 nm | Dependent on solvent polarity |
This compound itself is not expected to be strongly fluorescent. However, fluorescence spectroscopy is an extremely sensitive technique that can be applied to its analysis following derivatization with a fluorescent tag. This approach is particularly useful for detecting the compound at very low concentrations.
The primary amino group, after deprotection of the Boc group, can be reacted with a fluorogenic reagent (e.g., a derivative of fluorescamine (B152294) or a coumarin) to yield a highly fluorescent product. sciforum.net The intensity of the emitted fluorescence is proportional to the concentration of the derivatized analyte. This method is valuable in applications requiring high sensitivity, such as in studies involving biological matrices. sciforum.net The choice of fluorescent label can be tailored to the excitation source available and the desired emission wavelength to minimize background interference. sciforum.net
Titrimetric Methods for Acid-Base Characterization
Titrimetric analysis stands as a cornerstone for the acid-base characterization of ionizable compounds such as this compound. This classical analytical method provides valuable insights into the compound's acidic and basic properties, which are crucial for its application in synthesis, purification, and quality control. Potentiometric titration is a particularly powerful technique for determining the acid dissociation constants (pKa) of a molecule, offering a detailed profile of its ionization behavior in solution.
The structure of this compound features a carboxylic acid group (-COOH) and a Boc-protected amino group. The tert-butoxycarbonyl (Boc) protecting group significantly alters the basicity of the amino group to which it is attached, rendering it non-basic under typical titration conditions. Therefore, the primary acidic functionality expected to be characterized by acid-base titration is the carboxylic acid group.
In a typical potentiometric titration, a solution of this compound is titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), while the pH of the solution is monitored using a pH meter. The resulting titration curve, a plot of pH versus the volume of titrant added, allows for the determination of the pKa value of the carboxylic acid group. The pKa corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
The expected titration curve for this compound would exhibit a single, well-defined inflection point corresponding to the neutralization of the carboxylic acid proton. The pH at the midpoint of the steep rise in the curve provides the pKa value. For comparison, the parent compound, 2-aminobenzoic acid (anthranilic acid), is amphoteric, possessing both an acidic carboxylic group and a basic amino group, and would show two distinct pKa values corresponding to each group's ionization. libretexts.orgcsun.edu However, the presence of the electron-withdrawing Boc group on the nitrogen atom prevents the amino group from being protonated, simplifying the titration profile.
Research on related compounds, such as anthranilic acid and its derivatives, has extensively used potentiometric titration to determine their macrodissociation constants. nih.gov These studies provide a strong methodological basis for the characterization of this compound. While specific experimental data for the titrimetric analysis of this exact compound is not widely published, the principles of the technique are well-established. dergipark.org.tr
A representative data table for the potentiometric titration of this compound would include the volume of titrant added and the corresponding pH measurements. Analysis of this data would yield the pKa of the carboxylic acid group.
Representative Titration Data for this compound
| Volume of 0.1 M NaOH (mL) | pH |
| 0.00 | 2.85 |
| 1.00 | 3.20 |
| 2.00 | 3.55 |
| 3.00 | 3.80 |
| 4.00 | 4.05 |
| 5.00 | 4.30 |
| 6.00 | 4.65 |
| 7.00 | 5.20 |
| 7.50 | 5.85 |
| 8.00 | 10.50 |
| 9.00 | 11.20 |
| 10.00 | 11.50 |
Note: The data in this table is representative and intended to illustrate the expected results from a potentiometric titration of this compound. The initial pH and the pKa value (pH at the half-equivalence point of approximately 4.0 mL) are based on the expected acidity of a substituted benzoic acid.
From such data, a titration curve and its first derivative plot can be generated to accurately determine the equivalence point and, consequently, the pKa of the carboxylic acid. This information is fundamental for understanding the compound's behavior in different pH environments, which is critical for developing and optimizing synthetic procedures and purification protocols.
Future Directions and Emerging Research Opportunities
Integration with Artificial Intelligence and Machine Learning in Synthesis
The synthesis of complex organic molecules is being revolutionized by artificial intelligence (AI) and machine learning (ML), shifting from manual, iterative experimentation towards predictive and automated processes. iscientific.org These computational tools offer the potential to accelerate the synthesis of compounds like Boc-2-amino-3-methoxybenzoic acid by enhancing both the design of synthetic routes and the optimization of reaction conditions. nih.gov
Beyond planning the route, machine learning models can predict the outcomes of chemical reactions with remarkable accuracy. beilstein-journals.orgnih.gov By training on large datasets, these models can forecast how specific catalysts, solvents, temperatures, and reactant concentrations will affect the yield and purity of the final product. researchgate.netacs.org This data-driven approach minimizes the need for extensive trial-and-error optimization in the lab. researchgate.net
For the synthesis of this compound, an ML model could be employed to optimize the N-tert-butyloxycarbonylation step. The model would analyze various parameters to identify the ideal conditions for reacting 2-amino-3-methoxybenzoic acid with di-tert-butyl dicarbonate (B1257347). This ensures high conversion to the desired product while minimizing side reactions.
Table 1: Conceptual ML-Predicted vs. Standard Reaction Conditions
| Parameter | Standard Conditions | ML-Optimized Conditions | Predicted Outcome Improvement |
|---|---|---|---|
| Solvent | Dichloromethane (B109758) (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Reduced environmental impact |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Higher yield, fewer impurities |
| Temperature | 25°C (Room Temp) | 40°C | Faster reaction time |
| Reaction Time | 12 hours | 4 hours | Increased throughput |
This table is a conceptual representation of how a predictive model might guide reaction optimization.
Exploration of Novel Bio-inspired Applications (Conceptual, non-clinical)
The inherent structure of this compound, combining an amino acid-like core with a substituted aromatic ring, makes it an intriguing scaffold for designing molecules with specific biological functions. While these applications are conceptual and not intended for clinical use, they highlight the creative potential of the compound in biomedical research.
Molecular probes are essential tools for visualizing biological processes in real-time. nih.govacs.org Fluorescent probes, for instance, can be designed to "turn on" or change color in the presence of a specific enzyme or ion. mdpi.com The structure of this compound provides a versatile foundation for such probes. rsc.org
The carboxylic acid and the protected amine serve as handles for attaching other chemical groups, such as fluorophores (light-emitting molecules) and quenchers (molecules that suppress fluorescence). mdpi.com The methoxy (B1213986) group and the benzene (B151609) ring can be further modified to fine-tune the probe's solubility, cell permeability, and binding affinity for its target. nih.gov A conceptual probe could be designed where the Boc group is replaced by a linker attached to a quencher, while the carboxylic acid is attached to a fluorophore. The probe would remain "off" until a specific enzyme cleaves the linker, releasing the quencher and allowing the fluorophore to light up.
Table 2: Conceptual Roles of Structural Components in a Molecular Probe
| Component of Scaffold | Potential Function in Probe Design |
|---|---|
| Boc-Protected Amine | Attachment point for quenchers or targeting ligands. |
| Carboxylic Acid | Conjugation site for fluorophores or other reporter groups. |
| Methoxy Group | Modifies electronic properties and can influence binding interactions. |
| Aromatic Ring | Provides a rigid scaffold and can be further functionalized to tune properties. |
Proteases are enzymes that cleave proteins and are implicated in numerous diseases. Anthranilic acid derivatives have been identified as effective scaffolds for designing protease inhibitors. nih.govnih.govresearchgate.netdrugbank.com The core structure of this compound is based on anthranilic acid, making it a promising starting point for developing new, conceptual protease inhibitors. mdpi.com
In this conceptual framework, the anthranilic acid core would serve as the main anchor that fits into the enzyme's active site. The Boc-protected amino group could act as a placeholder for a larger, more complex chemical group designed to interact with specific pockets within the protease, enhancing binding affinity and selectivity. nih.gov The methoxy substituent can also play a crucial role by influencing the molecule's orientation and electronic interactions within the active site. By systematically modifying these positions, chemists can explore how different chemical features affect inhibitory activity against a conceptual protease target.
Green and Sustainable Chemical Process Development
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Green chemistry focuses on designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com The synthesis of this compound can be reimagined through the lens of sustainability.
Key principles of green chemistry applicable to this compound's synthesis include maximizing atom economy, using safer solvents, and sourcing starting materials from renewable feedstocks. rsc.org For instance, the traditional synthesis of Boc-protected amino acids often uses solvents like dichloromethane or dimethylformamide (DMF), which have significant toxicity concerns. rsc.org Research has shown that greener alternatives such as propylene (B89431) carbonate or even water-based micellar systems can be effective replacements in similar reactions. rsc.orggreentech.fr
Furthermore, the benzoic acid backbone itself is typically derived from petroleum-based toluene. escholarship.org Emerging research demonstrates the feasibility of producing benzoic acid from renewable biomass sources, such as converting polystyrene waste or using natural precursors like quinic acid. escholarship.orgcornell.edu Integrating these sustainable approaches could significantly lower the environmental footprint of producing this compound and related compounds. Another green approach involves using biocatalysis, where enzymes are used to perform chemical transformations with high specificity, reducing the need for protecting groups and harsh reagents. researchgate.net
Table 3: Comparison of Traditional vs. Green Synthesis Approaches
| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Starting Material Source | Petroleum (e.g., Toluene) | Biomass, recycled waste escholarship.orgcornell.edu |
| Solvents | Dichloromethane, DMF rsc.org | Propylene carbonate, 2-MeTHF, water rsc.orggreentech.fr |
| Atom Economy | Often moderate due to protecting groups and reagents. primescholars.com | Maximized through catalytic reactions and efficient design. |
| Catalysis | Stoichiometric reagents, heavy metal catalysts. | Biocatalysis, recyclable catalysts. researchgate.net |
Advanced Spectroscopic Probes and Imaging Applications
Beyond synthesis, a deeper understanding of the molecule's properties and reaction dynamics is crucial. Advanced spectroscopic techniques are poised to provide this insight, enabling real-time reaction analysis and observation of molecular behavior at the single-molecule level.
Optimizing chemical reactions requires a detailed understanding of their kinetics, mechanisms, and the formation of any transient intermediates or byproducts. In situ monitoring provides this information in real-time, without the need for sampling and offline analysis. dtic.mil For the synthesis of this compound, techniques such as Process Analytical Technology (PAT) using vibrational spectroscopy (FT-IR, Raman) or NMR could be implemented.
For example, during the critical step of protecting the amino group with the Boc anhydride (B1165640), in situ FT-IR spectroscopy could be used to:
Track the consumption of the starting material (2-amino-3-methoxybenzoic acid) by monitoring its characteristic N-H stretching vibrations.
Monitor the appearance of the product by observing the growth of the strong carbonyl (C=O) stretching band of the Boc protecting group.
Follow the disappearance of the Boc anhydride reactant.
This real-time data allows for precise determination of reaction endpoints, improved process control, and enhanced safety. nih.gov Similar techniques could be applied to the deprotection step, monitoring the removal of the Boc group via the disappearance of its characteristic spectral signature. nih.gov
Table of Potential In Situ Spectroscopic Markers
| Reaction Step | Spectroscopic Technique | Key Vibrational Band / Signal to Monitor | Purpose |
| Boc-Protection | FT-IR Spectroscopy | ~1760 cm⁻¹ and ~1810 cm⁻¹ | Disappearance of Boc-anhydride reactant |
| Boc-Protection | FT-IR Spectroscopy | ~1715 cm⁻¹ | Appearance of Boc-carbamate carbonyl |
| Boc-Deprotection | FT-IR Spectroscopy | ~1715 cm⁻¹ | Disappearance of Boc-carbamate carbonyl |
| Synthesis Steps | ¹H NMR Spectroscopy | Shift in aromatic/methoxy proton signals | Monitor conversion of starting material to product |
While bulk measurements provide an average view of molecular behavior, single-molecule spectroscopy allows for the observation of individual molecules, revealing details hidden by ensemble averaging. Techniques like Förster Resonance Energy Transfer (FRET), Surface-Enhanced Raman Spectroscopy (SERS), and fluorescence correlation spectroscopy could be applied to study this compound in novel ways.
Potential future research includes:
Conformational Dynamics: If incorporated into a peptide or a larger molecular probe, the unique spectral properties of the substituted ring could be used to report on local environmental changes. Single-molecule FRET studies could reveal conformational dynamics of a peptide containing this amino acid as it folds or binds to a target.
Binding Kinetics: By tethering the molecule to a surface (e.g., for SERS) or labeling it with a fluorophore, its interaction with a biological target, such as a protein or enzyme, could be observed one molecule at a time. This would provide direct information on binding and dissociation rate constants, free from synchronization artifacts.
These advanced techniques, while technically demanding, offer the potential to unlock a fundamental understanding of how this compound behaves in the complex and heterogeneous environments relevant to materials science and chemical biology.
Q & A
Q. What are the optimal conditions for introducing the Boc protecting group to 2-amino-3-methoxybenzoic acid?
The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. A common protocol involves dissolving 2-amino-3-methoxybenzoic acid in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as triethylamine (1:1.2 molar ratio). The reaction is stirred at 0–25°C for 4–24 hours, monitored by TLC or LC-MS. The Boc group enhances solubility in organic solvents, facilitating subsequent reactions . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields the protected product.
Q. How can researchers verify the successful synthesis of Boc-2-amino-3-methoxybenzoic acid using spectroscopic methods?
Key characterization methods include:
- NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in H NMR. The aromatic protons (from the benzoic acid core) and methoxy group (~3.8 ppm) confirm retention of the backbone structure .
- FT-IR : A carbonyl stretch at ~1700 cm (Boc carbamate) and a broad O-H stretch (~2500–3000 cm) for the carboxylic acid.
- Mass Spectrometry : A molecular ion peak matching the molecular weight (e.g., [M+H] at 265.3 g/mol for Boc-protected derivative) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store the compound in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as the carbamate bond is sensitive to acidic/basic conditions. Commercial suppliers recommend using amber vials to limit photodegradation .
Advanced Research Questions
Q. How does steric hindrance from the Boc group influence the reactivity of this compound in coupling reactions?
The bulky tert-butyl group can hinder nucleophilic attack at the carbamate nitrogen, affecting amide bond formation. X-ray crystallography of similar compounds reveals dihedral angles between the Boc group and aromatic ring, creating steric barriers . To mitigate this, use coupling agents like HATU or DCC that activate the carboxylic acid without requiring direct nucleophilic access. Alternatively, temporary deprotection (e.g., using TFA) may be necessary before functionalization .
Q. What computational strategies predict the regioselectivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example, the methoxy group at C3 directs electrophiles to the ortho/para positions via resonance effects. Tools like Gaussian or ORCA, combined with PubChem’s 3D conformer data, enable visualization of frontier molecular orbitals (HOMO/LUMO) to predict attack trajectories .
Q. How can conflicting spectroscopic data between theoretical predictions and experimental results be resolved?
Discrepancies often arise from solvent effects or tautomerism. For NMR, compare experimental shifts with simulated spectra (using ACD/Labs or ChemDraw) under identical solvent conditions. For mass spectrometry, high-resolution (HRMS) or tandem MS/MS fragmentation can distinguish structural isomers. Cross-validate with X-ray crystallography if crystal growth is feasible .
Methodological Notes
- Safety : Always use PPE (gloves, goggles) and work in a fume hood, as Boc deprotection releases gaseous byproducts (e.g., CO) .
- Contradictions : If yields vary between studies, optimize reaction time, solvent polarity, or catalyst loading. For example, microwave-assisted synthesis (100°C, 30 min) may improve efficiency over traditional heating .
- Data Sources : Prioritize PubChem, NIST Chemistry WebBook, and peer-reviewed syntheses over commercial catalogs for reliable spectral and physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
